molecular formula C11H16O B8790226 1-Sec-butyl-4-methoxybenzene CAS No. 4917-90-2

1-Sec-butyl-4-methoxybenzene

Cat. No.: B8790226
CAS No.: 4917-90-2
M. Wt: 164.24 g/mol
InChI Key: SNFIOPFQNROLBN-UHFFFAOYSA-N
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Description

Anisole, 4-sec-butyl is an alkylbenzene.

Properties

CAS No.

4917-90-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-butan-2-yl-4-methoxybenzene

InChI

InChI=1S/C11H16O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h5-9H,4H2,1-3H3

InChI Key

SNFIOPFQNROLBN-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g 4-sec-butyl-phenol are dissolved in 15 ml N,N-dimethylformamide, combined with 2.2 g potassium carbonate, stirred for 30 minutes and then combined with 830 μl methyl iodide. The mixture is stirred for 12 hours and then a further 600 mg potassium carbonate and 300 μl methyl iodide are added. After stirring for 3 hours the mixture is divided between water and ethyl acetate and the organic phase is washed with saturated aqueous sodium chloride solution. It is dried with magnesium sulphate and the solvents are eliminated in vacuo. The product thus obtained is further reacted directly.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
830 μL
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Four
Quantity
300 μL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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